molecular formula C27H27ClN4O2S B15110724 N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B15110724
M. Wt: 507.0 g/mol
InChI Key: DRRRYPFPNXXWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as acylation, sulfonation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide include other pyrazolo[1,5-a]pyrimidine derivatives and compounds with similar functional groups, such as:

  • N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide
  • N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the tert-butyl and chlorophenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H27ClN4O2S

Molecular Weight

507.0 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide

InChI

InChI=1S/C27H27ClN4O2S/c1-16-25(19-6-10-20(28)11-7-19)26-30-22(27(3,4)5)14-24(32(26)31-16)35-15-23(34)29-21-12-8-18(9-13-21)17(2)33/h6-14H,15H2,1-5H3,(H,29,34)

InChI Key

DRRRYPFPNXXWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.